molecular formula C28H30N2O6 B7838885 (2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B7838885
M. Wt: 490.5 g/mol
InChI Key: IRGLZXIDGOBCJV-JOCHJYFZSA-N
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Description

The compound with the identifier “(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of (2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Such as ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid include other chemical entities with comparable structures and properties. Some examples are:

    CID 2244: Known for its use in various chemical reactions.

    CID 5161: Studied for its biological activities.

    CID 3715: Utilized in industrial applications.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds

Properties

IUPAC Name

(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,30H,12-15H2,1-3H3,(H,29,35)(H,33,34)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGLZXIDGOBCJV-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)NC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)N[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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